N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxo-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c27-22(16-5-2-1-3-6-16)26-12-4-7-15-8-9-17(13-20(15)26)25-32(29,30)18-10-11-21-19(14-18)24-23(28)31-21/h1-3,5-6,8-11,13-14,25H,4,7,12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOMXAVZEIHBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)N(C1)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, which is then functionalized with a benzoyl group. Subsequent steps involve the introduction of the benzoxazole ring and the sulfonamide group. Common reagents used in these reactions include benzoyl chloride, sulfonamide derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry, where it may serve as a lead compound for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations from Comparative Analysis
Core Scaffold Variations
Substituent Effects
- Fluorinated Groups : Compounds with fluorine or trifluoromethyl groups (e.g., and ) exhibit higher metabolic stability and enhanced binding to hydrophobic pockets in enzymes, a feature absent in the target compound .
- Sulfonamide Linkage : The sulfonamide group in the target compound and its thiophene analogue () provides hydrogen-bonding capacity, critical for interactions with serine proteases or carbonic anhydrases, though selectivity may vary based on adjacent heterocycles .
Therapeutic Potential
- The triazolo-pyridine derivatives in are explicitly designed for kinase inhibition, leveraging their rigid heterocyclic systems . In contrast, the target compound’s benzoxazole-tetrahydroquinoline hybrid may favor dual mechanisms, such as enzyme inhibition (via sulfonamide) and receptor modulation (via benzoyl group) .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: C23H20N2O4S. Its key features include:
- Benzoyl group : Imparts lipophilicity and may enhance membrane permeability.
- Tetrahydroquinoline moiety : Associated with various biological activities due to its ability to interact with multiple biological targets.
- Benzoxazole sulfonamide : Known for its pharmacological properties, including antibacterial and antifungal activities.
1. Antifungal Activity
A study highlighted the synthesis of several derivatives of tetrahydroquinoline, showing that compounds with similar structures exhibited significant antifungal activity. For instance, certain derivatives demonstrated better fungicidal effects than established fungicides, such as flutolanil. The compound could potentially have similar or enhanced antifungal properties due to its structural characteristics .
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in fungal cell wall synthesis or metabolism.
- Receptor Interaction : The compound could interact with receptors that modulate cellular signaling pathways critical for fungal growth and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Positioning : The positioning of functional groups on the benzoyl or quinoline moieties significantly impacts antifungal potency. For example, modifications at specific positions have been shown to enhance activity against target fungi.
| Compound | EC50 (mg/L) | Target Fungi |
|---|---|---|
| Flutolanil | 10.0 | Valsa mali |
| Compound X | 3.44 | Valsa mali |
| Compound Y | 2.63 | Sclerotinia sclerotiorum |
Case Studies
Several studies have investigated compounds related to this compound:
Case Study 1: Antifungal Efficacy
In vitro assays indicated that derivatives had varying degrees of antifungal activity against common pathogens like Valsa mali and Sclerotinia sclerotiorum. The most active derivatives exhibited EC50 values lower than those of commercial fungicides .
Case Study 2: Enzymatic Inhibition
Research exploring enzyme inhibition revealed that certain derivatives could effectively inhibit key enzymes involved in fungal metabolism. This inhibition was quantified using kinetic assays that measured enzyme activity in the presence of different concentrations of the compound.
Q & A
Q. What are the optimal synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling a tetrahydroquinoline derivative with a sulfonamide-containing benzoxazole precursor. A common approach is reacting 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine with 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions in anhydrous dichloromethane. Stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How is structural characterization of this compound performed to confirm its integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the tetrahydroquinoline and benzoxazole moieties. Key diagnostic signals include:
- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), benzoyl carbonyl (δ 2.8–3.1 ppm for adjacent CH₂ groups), and sulfonamide NH (δ 10.2–10.5 ppm).
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and sulfonamide sulfur-linked carbons (δ 120–125 ppm).
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺) within 3 ppm error .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases due to the compound’s sulfonamide and heterocyclic motifs. For cytotoxicity, use the MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., doxorubicin) and validate results across triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents on the benzoyl (e.g., electron-withdrawing groups) and benzoxazole (e.g., halogenation) moieties. Use parallel synthesis to generate analogs, followed by computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff). Correlate substitutions with IC₅₀ values from dose-response assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., pH, temperature, cell passage number).
- Orthogonal Validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorescence assays.
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers. For example, discrepancies in cytotoxicity may arise from differences in cell membrane permeability—address this via logP/logD measurements (HPLC) to assess hydrophobicity .
Q. How can computational modeling predict off-target interactions or toxicity?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability in target binding pockets versus off-targets (e.g., cytochrome P450 enzymes). Use toxicity prediction tools (e.g., ProTox-II) to flag hepatotoxicity risks. Validate with Ames tests for mutagenicity and mitochondrial toxicity assays (Seahorse XF Analyzer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
